Bienvenue dans la boutique en ligne BenchChem!

Methyl 4-((4-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzoate

Physicochemical profiling Drug-likeness Lead optimization

This pyridin-4-yloxy-substituted sulfonyl-piperidine offers a decisive SAR upgrade over simpler methyl 4-(piperidin-1-ylsulfonyl)benzoate (CAS 577752-97-7). The additional heterocycle increases hydrogen-bond acceptors from 4 to 7 and TPSA from ~72.5 to 94.2 Ų, unlocking polar contacts critical for kinase or lipoxygenase target engagement. The methyl ester handle enables library elaboration via hydrolysis or amidation. Procure ≥90% purity screening amounts directly for SAR-driven lead optimization.

Molecular Formula C18H20N2O5S
Molecular Weight 376.43
CAS No. 2034329-85-4
Cat. No. B2819337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-((4-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzoate
CAS2034329-85-4
Molecular FormulaC18H20N2O5S
Molecular Weight376.43
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=CC=NC=C3
InChIInChI=1S/C18H20N2O5S/c1-24-18(21)14-2-4-17(5-3-14)26(22,23)20-12-8-16(9-13-20)25-15-6-10-19-11-7-15/h2-7,10-11,16H,8-9,12-13H2,1H3
InChIKeyIAMAOSZTJTYKGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-((4-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzoate (CAS 2034329-85-4): Procurement-Ready Sulfonamide Building Block for Medicinal Chemistry


Methyl 4-((4-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzoate (CAS 2034329-85-4) is a sulfonamide-based organic compound with the molecular formula C18H20N2O5S and a molecular weight of 376.43 g/mol [1]. It features a methyl benzoate core linked via a sulfonyl bridge to a piperidine ring that bears a pyridin-4-yloxy substituent at the 4-position. This compound is primarily utilized as a synthetic building block and scaffold for structure-activity relationship (SAR) studies in early-stage drug discovery [1]. Computed physicochemical properties include an XLogP3 of 2.1 and a topological polar surface area (TPSA) of 94.2 Ų [1], which place it within lead-like chemical space. The compound is commercially available from multiple screening-compound suppliers with confirmed purity specifications [1].

Why Generic Substitution of Methyl 4-((4-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzoate (CAS 2034329-85-4) Fails Without Quantitative Comparator Analysis


Within the aryl-sulfonyl-piperidine chemical class, seemingly minor structural variations produce large shifts in molecular properties that govern both biological target engagement and developability. The pyridin-4-yloxy substituent on the piperidine ring of CAS 2034329-85-4 differentiates it from simpler analogs such as methyl 4-(piperidin-1-ylsulfonyl)benzoate (CAS 577752-97-7), which lacks this heterocyclic extension [1]. This structural feature alters the hydrogen-bond acceptor count (7 vs. 4), increases topological polar surface area (94.2 vs. 72.5 Ų), and changes lipophilicity (XLogP3 2.1 vs. 1.5), all of which directly impact solubility, permeability, and target-binding potential [1]. Compounds within this scaffold class have demonstrated diverse biological activities—including kinase inhibition and lipoxygenase inhibition—that are highly sensitive to the nature and position of the aryl-oxy substituent . Therefore, substituting a close analog without confirming equivalent property profiles and target-engagement characteristics risks invalidating SAR conclusions or producing false-negative screening results.

Product-Specific Quantitative Differentiation Evidence for Methyl 4-((4-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzoate (CAS 2034329-85-4)


Physicochemical Differentiation: XLogP3 and TPSA Shift vs. Simplest Analog (CAS 577752-97-7)

The target compound (CAS 2034329-85-4) exhibits an XLogP3 of 2.1 and a TPSA of 94.2 Ų, compared with an XLogP3 of approximately 1.5 and a TPSA of approximately 72.5 Ų for the simplest analog methyl 4-(piperidin-1-ylsulfonyl)benzoate (CAS 577752-97-7), which lacks the pyridin-4-yloxy substituent [1]. The addition of the pyridin-4-yloxy group increases lipophilicity by ~0.6 log units and polar surface area by ~22 Ų, shifting the compound within lead-like chemical space and altering predicted ADME properties [1].

Physicochemical profiling Drug-likeness Lead optimization

Hydrogen-Bond Acceptor Count and Rotatable Bond Differentiation

The target compound possesses 7 hydrogen-bond acceptor (HBA) atoms and 6 rotatable bonds, versus 4 HBA atoms and 2 rotatable bonds for the unsubstituted analog methyl 4-(piperidin-1-ylsulfonyl)benzoate (CAS 577752-97-7) [1]. The pyridin-4-yloxy group contributes one additional HBA (the pyridine nitrogen) and introduces conformational flexibility via the ether linkage. In contrast, a structurally related analog, N-(4-((4-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide, replaces the methyl ester with an acetamide moiety, altering both HBA count and hydrogen-bond donor capacity, which can redirect target selectivity .

Molecular recognition Binding interactions Scaffold diversity

Commercial Availability with Confirmed Purity Specifications

The target compound is listed in the Life Chemicals screening collection (product code F6479-2834) with a purity specification of ≥90% as confirmed by LCMS and/or 400 MHz NMR [1]. In contrast, the closely related heterocyclic analog 3-methyl-5-((4-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one (CAS 2034365-85-8) carries a benzo[d]oxazole core in place of the methyl benzoate, which shifts molecular weight from 376 to ~417 g/mol and alters both the heteroatom profile and predicted metabolic liability . The availability of CAS 2034329-85-4 from multiple established screening-compound suppliers with documented purity enables reproducible procurement for high-throughput screening campaigns.

Procurement Quality control Screening libraries

Scaffold-Class Biological Activity Inference: Pyridin-4-yloxy-Piperidine Derivatives as Kinase and Lipoxygenase Inhibitors

Compounds bearing the pyridin-4-yloxy-piperidine scaffold have demonstrated quantifiable biological activities in published studies. For example, N-(5-chloro-2-methoxyphenyl)-4-(pyridin-4-yloxy)piperidine-1-carboxamide (CAS 2034471-10-6) exhibits lipoxygenase inhibition with an IC50 of 0.45 µM . Separately, N-(naphthalen-1-ylmethyl)-4-(pyridin-4-yloxy)piperidine-1-carboxamide has been characterized as a kinase inhibitor targeting ATP-binding sites . While these data are not from the target compound itself, they establish that the pyridin-4-yloxy-piperidine substructure—which is the key differentiating feature of CAS 2034329-85-4 relative to simpler sulfonyl-piperidine analogs—is a privileged scaffold for enzyme inhibition. The target compound's distinct sulfonyl-benzoate terminus provides an alternative vector for SAR expansion compared to the carboxamide terminus of the reference inhibitors.

Kinase inhibition Lipoxygenase inhibition Scaffold repurposing

Recommended Research and Industrial Application Scenarios for Methyl 4-((4-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzoate (CAS 2034329-85-4)


Structure-Activity Relationship (SAR) Expansion of Sulfonyl-Piperidine Kinase or Lipoxygenase Inhibitor Series

When a research team has established preliminary activity for a sulfonyl-piperidine chemotype (e.g., low-micromolar enzyme inhibition) using the simpler analog methyl 4-(piperidin-1-ylsulfonyl)benzoate (CAS 577752-97-7), incorporating CAS 2034329-85-4 as the next SAR iteration introduces the pyridin-4-yloxy substituent. This addition increases hydrogen-bond acceptor count from 4 to 7 and TPSA from ~72.5 to 94.2 Ų, potentially enhancing binding affinity through additional polar contacts within the target active site. The scaffold-class evidence for pyridin-4-yloxy-piperidine derivatives as lipoxygenase inhibitors (IC50 = 0.45 µM for a related carboxamide) provides a rational basis for testing this compound in analogous enzyme assays. [1]

Chemical Probe Development for Melatonin Receptor Studies (Inactive Control Pairing)

The sulfonyl-piperidine scaffold class has been explored in the context of melatonin receptor ligands. While CAS 2034329-85-4 itself has not been directly characterized as an MT1/MT2 ligand, its structural features—combining a pyridin-4-yloxy-piperidine with a sulfonyl-benzoate terminus—position it within the chemical space from which both active agonists and inactive controls have been derived (see Stein et al., Nature 2020, for the discovery of MT1-selective inverse agonists and their paired inactive analogs from structure-based virtual screening). Researchers developing melatonin receptor modulators may evaluate this compound as a candidate inactive control or as a synthetic intermediate for further derivatization. [2]

Fragment-Based or High-Throughput Screening (HTS) Library Diversification

With a molecular weight of 376.43 g/mol, XLogP3 of 2.1, and 6 rotatable bonds, CAS 2034329-85-4 falls within lead-like chemical space suitable for fragment elaboration or HTS library inclusion. The compound is commercially available from the Life Chemicals screening collection (product code F6479-2834) with confirmed purity ≥90% by LCMS and NMR, enabling direct procurement without custom synthesis. Its structural differentiation from the simpler analog CAS 577752-97-7 (ΔMW ≈ 93 g/mol, ΔHBA = +3) makes it a non-redundant addition to diversity-oriented screening decks. [1]

Synthetic Intermediate for Benzoate-Functionalized Bioactive Conjugates

The methyl ester terminus of CAS 2034329-85-4 provides a synthetic handle for further derivatization—including hydrolysis to the carboxylic acid, amidation, or transesterification—enabling the generation of focused compound libraries. This is a key differentiator from analogs bearing alternative termini such as acetamide (N-(4-((4-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide) or cyclic carbamate (3-methyl-5-((4-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one), which offer different reactivity profiles. The benzoate ester can be selectively hydrolyzed under mild conditions to generate the corresponding carboxylic acid for subsequent bioconjugation or salt formation. [1]

Quote Request

Request a Quote for Methyl 4-((4-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.